Deacylcortivazol

Descripción general

Descripción

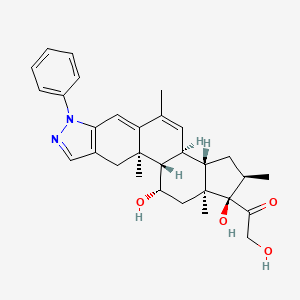

Deacilcortivazol es un glucocorticoide potente con una estructura única y una significativa actividad antileucémica celular. Es un derivado modificado de cortisol que contiene un grupo fenilpirazola fusionado a la posición 2-3 del anillo A del corticosteroide, lo que elimina el grupo C3-ceto . Este compuesto ha demostrado ser prometedor como un andamiaje para generar moduladores selectivos del receptor de glucocorticoides .

Métodos De Preparación

Deacilcortivazol se puede sintetizar utilizando una reacción tipo Ullmann. La columna vertebral similar al deacilcortivazol se modifica con varios grupos colgantes en las posiciones 1’- y 2’- del anillo de pirazol . Esta ruta sintética implica el uso de grupos alifáticos y aromáticos, con sustituciones de fenilo y 4-fluorofenilo que exhiben alta afinidad celular para el receptor .

Análisis De Reacciones Químicas

Regioisomer Analysis and Substituent Effects

DAC derivatives were synthesized with five pendant groups (aromatic and aliphatic) at the 1’- and 2’-positions. Key findings:

-

2’-Substituents :

-

1’-Substituents :

Table 1: Potency of DAC Regioisomers

| Substituent Position | Substituent Type | Potency vs. Dexamethasone |

|---|---|---|

| 2’ | Phenyl | >5× |

| 2’ | 4-Fluorophenyl | >5× |

| 1’ | Phenyl | ~10× |

| 1’ | Methyl | <1× |

GR Binding Mechanism

DAC binding induces a structural expansion of the GR ligand-binding pocket, doubling its size compared to dexamethasone-bound GR . Key interactions:

-

Steroid core : Retains critical hydrogen bonds with GR residues (R611, Q570) .

-

Pyrazole substituents :

Table 2: GR Binding Pocket Dimensions

| Ligand | Pocket Volume (ų) |

|---|---|

| Dexamethasone | ~1,200 |

| DAC | ~2,400 |

Biological Activity and Cytotoxicity

DAC derivatives exhibit potent anti-inflammatory and cytotoxic effects, contingent on GR expression:

-

Leukemia cell cytotoxicity : All DAC-like compounds induced apoptosis in GR-positive leukemia cells (REH cells), with IC₅₀ values <100 nM .

-

Potency comparisons : DAC-like ligands with phenyl or 4-fluorophenyl substituents showed up to 40× greater potency than dexamethasone in transcriptional assays .

Table 3: Cytotoxicity in Leukemia Cells

| Compound | IC₅₀ (nM) | GR Dependency |

|---|---|---|

| DAC (2’-Phenyl) | <100 | Required |

| DAC (1’-Phenyl) | <50 | Required |

| Dexamethasone | >500 | Required |

Aplicaciones Científicas De Investigación

Mechanism of Action and Binding Affinity

DAC operates primarily through its interaction with the glucocorticoid receptor (GR). Unlike traditional glucocorticoids, DAC features a bulky phenylpyrazole group that modifies the ligand binding pocket of the GR, effectively doubling its size. This alteration allows for a more flexible interaction with various ligands, making DAC a potent agonist even in cases where other glucocorticoids fail to bind effectively. Studies have shown that DAC can be up to 40 times more potent than dexamethasone and 200 times more potent than cortisol in activating GR .

Cancer Treatment

DAC has shown promise in treating certain types of leukemia, particularly B-cell acute lymphoblastic leukemia (B-ALL). Research indicates that DAC can induce cell death in modified leukemia cells that are typically resistant to conventional glucocorticoids. In experiments involving REH cells (derived from a patient with B-ALL), DAC demonstrated significant cytotoxic activity, suggesting its potential as a therapeutic agent for resistant forms of cancer .

Anti-inflammatory Properties

As a glucocorticoid, DAC retains the anti-inflammatory properties characteristic of this class of compounds. Its ability to bind with high affinity to GR allows it to exert immunosuppressive effects, which can be beneficial in treating autoimmune diseases and inflammatory conditions. The structural modifications in DAC enhance its selective activity, potentially reducing side effects associated with non-selective glucocorticoids .

Structure-Activity Relationship (SAR)

The structure-activity relationship of DAC has been extensively studied, revealing insights into how modifications can enhance potency and specificity. The introduction of various substituents at different positions on the pyrazole ring has been shown to influence both the affinity for the GR and the overall biological activity. For instance:

- 2′-Substituted Compounds : These have exhibited greater cellular affinity and potency compared to traditional glucocorticoids.

- 1′-Substituted Compounds : Certain modifications at this position resulted in ligands with up to ten times the potency of dexamethasone .

Case Studies and Research Findings

Several studies have documented the efficacy of DAC in various experimental settings:

Mecanismo De Acción

Deacilcortivazol ejerce sus efectos uniéndose fuertemente al receptor de glucocorticoides, un factor de transcripción activado por ligando . Esta unión induce la translocación del receptor al núcleo, donde regula la expresión de genes involucrados en varias actividades celulares . La estructura única del compuesto le permite encajar en el bolsillo de unión expandido del receptor de glucocorticoides, mejorando su potencia y selectividad . Deacilcortivazol también exhibe dos tipos de efectos tóxicos en los linfoblastos leucémicos: uno mediado por el receptor de glucocorticoides y el otro independiente de él .

Comparación Con Compuestos Similares

Deacilcortivazol es único en comparación con otros glucocorticoides debido a su estructura modificada y alta potencia. Compuestos similares incluyen dexametasona, un glucocorticoide fuerte de uso común, y otros pirazolo-esteroides con actividad antiinflamatoria . El grupo fenilpirazola de deacilcortivazol y la eliminación del grupo C3-ceto lo distinguen de estos compuestos, lo que permite una mayor potencia y selectividad . La capacidad del compuesto para unirse fuertemente al receptor de glucocorticoides y su citotoxicidad para las células leucémicas resaltan aún más su singularidad .

Actividad Biológica

Deacylcortivazol (DAC) is a synthetic derivative of cortisol, notable for its enhanced potency and specificity as a glucocorticoid receptor (GR) agonist. This article explores the biological activity of DAC, including its mechanism of action, structural characteristics, and implications for therapeutic use.

Structural Characteristics

DAC features a phenyl-pyrazole group fused to the 2–3 position of the corticosteroid A ring, which replaces the C3-keto group typically found in natural glucocorticoids. This modification significantly alters its binding dynamics with the GR, resulting in an expanded ligand-binding pocket that accommodates various substitutions on the pyrazole ring. This structural change is pivotal in enhancing the compound's affinity and potency compared to traditional glucocorticoids like dexamethasone (DEX) and cortisol.

Potency Comparison

Research indicates that DAC exhibits remarkable potency:

- 200-fold more potent than cortisol.

- 40-fold more potent than dexamethasone.

- Effective concentrations for DAC are reported as low as 0.1 nM , compared to 4.0 nM for DEX and 20 nM for cortisol .

DAC binds to the GR and induces a conformational change that activates transcriptional activity. This interaction leads to:

- Enhanced anti-inflammatory effects.

- Reduced transactivation compared to DEX, maintaining about 90% of DEX's anti-inflammatory potential while demonstrating a lower toxicity profile .

Case Studies and Research Findings

Several studies have highlighted DAC's efficacy in various contexts:

- Cytotoxic Activity Against Leukemia Cells :

- Resistance in Acute Leukemia :

- Pathologic GR Mutants :

Summary of Biological Activity

The following table summarizes key findings regarding the biological activity of this compound:

| Characteristic | This compound (DAC) | Dexamethasone (DEX) | Cortisol |

|---|---|---|---|

| Potency (EC50) | 0.1 nM | 4.0 nM | 20 nM |

| Relative Potency | 200-fold > cortisol | 40-fold > DEX | - |

| Anti-inflammatory Potential | ~90% of DEX | Full | Full |

| Cytotoxicity in Leukemia Cells | Yes | Yes | Yes |

| Efficacy Against GR Mutants | High | Moderate | Low |

Propiedades

Número CAS |

4906-84-7 |

|---|---|

Fórmula molecular |

C30H36N2O4 |

Peso molecular |

488.6 g/mol |

Nombre IUPAC |

1-[(1S,2R,13S,14S,16R,17R,18S,20S)-17,20-dihydroxy-2,11,16,18-tetramethyl-7-phenyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9,11-tetraen-17-yl]-2-hydroxyethanone |

InChI |

InChI=1S/C30H36N2O4/c1-17-10-21-23-11-18(2)30(36,26(35)16-33)29(23,4)14-25(34)27(21)28(3)13-19-15-31-32(24(19)12-22(17)28)20-8-6-5-7-9-20/h5-10,12,15,18,21,23,25,27,33-34,36H,11,13-14,16H2,1-4H3/t18-,21+,23+,25+,27-,28+,29+,30+/m1/s1 |

Clave InChI |

FKAINCOIINXAOK-UFVJYOHBSA-N |

SMILES |

CC1CC2C3C=C(C4=CC5=C(CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C)C=NN5C6=CC=CC=C6)C |

SMILES isomérico |

C[C@@H]1C[C@H]2[C@@H]3C=C(C4=CC5=C(C[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)C)C=NN5C6=CC=CC=C6)C |

SMILES canónico |

CC1CC2C3C=C(C4=CC5=C(CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C)C=NN5C6=CC=CC=C6)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

11 beta,17,21-trihydroxy-6,16 alpha-dimethyl-2'-phenyl-2'H-pregna-2,4,6-trieno(3,2-c)pyrazol-20-one bimedrazole deacylcortivazol |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.